Product packaging for 2-Amino-4H-purin-6-ol(Cat. No.:)

2-Amino-4H-purin-6-ol

Cat. No.: B11923060
M. Wt: 151.13 g/mol
InChI Key: DVSXEQQNZWZVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4H-purin-6-ol is a purine derivative of significant interest in medicinal chemistry and oncology research. Purine-based compounds are crucial in cell metabolism, and their synthetic analogs are extensively investigated for developing new therapeutic agents . Specifically, structurally related purine conjugates have demonstrated notable cytotoxic activity against a range of human tumor cell lines, including colorectal adenocarcinoma (COLO201), mammary carcinoma (4T1), gastric carcinoma (SNU-1), and hepatocellular carcinoma (HepG2) . The core research value of this compound lies in its potential as a building block for creating novel bioactive molecules. Studies on similar compounds indicate that the purine moiety, when linked to other pharmacophores via a flexible linker, can lead to potent inhibitors of DNA biosynthesis, effectively halting the cell cycle and inducing cell death in proliferating cancer cells . The nature of the 6-substituent on the purine ring, the length of the linker, and the stereochemistry of the final conjugate are all critical factors determining the biological activity, making this compound a versatile scaffold for structure-activity relationship (SAR) studies . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human consumption use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O B11923060 2-Amino-4H-purin-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

2-amino-1,4-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,3H,(H3,6,9,10,11)

InChI Key

DVSXEQQNZWZVJD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=N1)C(=O)NC(=N2)N

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2 Amino 4h Purin 6 Ol

De Novo Synthesis of Guanine (B1146940) Nucleotides

The de novo synthesis of purine (B94841) nucleotides is a metabolically expensive pathway that assembles the purine ring from various small molecules, including amino acids (glutamine, aspartate, glycine), carbon dioxide, and one-carbon units. nih.gov This pathway begins with ribose-5-phosphate (B1218738) and culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point for the synthesis of both adenine (B156593) and guanine nucleotides. acs.orglibretexts.orgmicrobenotes.com The conversion of IMP to guanine nucleotides is a two-step process. wikipedia.orgdroracle.ai

Enzymatic Steps and Intermediate Compounds in Guanosine (B1672433) Monophosphate (GMP) Formation

The synthesis of Guanosine Monophosphate (GMP) from the precursor Inosine-5'-Monophosphate (IMP) involves a two-step, energy-requiring pathway. libretexts.orgyoutube.com This conversion is essential for producing the guanine nucleotides required for DNA and RNA synthesis, as well as other vital cellular functions. acs.org

Conversion of Inosine-5'-Monophosphate (IMP) to Xanthosine (B1684192) Monophosphate (XMP) by IMP Dehydrogenase (GuaB)

The first committed and rate-limiting step in the biosynthesis of guanine nucleotides is the conversion of Inosine-5'-Monophosphate (IMP) to Xanthosine Monophosphate (XMP). acs.orgnih.gov This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH), also known as GuaB in bacteria. nih.govnih.govasm.org

The mechanism involves the oxidation of IMP, with the concomitant reduction of NAD+ to NADH. nih.gov This process forms a covalent enzyme intermediate (E-XMP*) which is subsequently hydrolyzed to release XMP. nih.govresearchgate.net The reaction is essential for controlling the metabolic flux towards guanine nucleotides. researchgate.net

Enzymatic Conversion of IMP to XMP
SubstrateEnzymeProductCofactor
Inosine-5'-Monophosphate (IMP)IMP Dehydrogenase (GuaB)Xanthosine Monophosphate (XMP)NAD+
Guanosine Monophosphate Synthetase (GuaA)-Catalyzed Conversion of XMP to GMP

Following its formation, Xanthosine Monophosphate (XMP) is converted to Guanosine Monophosphate (GMP) by the enzyme GMP synthetase, also known as GuaA. wikipedia.orguniprot.orggenecards.org This enzyme belongs to the ligase family and catalyzes the amination of XMP. wikipedia.org

Enzymatic Conversion of XMP to GMP
SubstratesEnzymeProducts
Xanthosine Monophosphate (XMP)Guanosine Monophosphate Synthetase (GuaA)Guanosine Monophosphate (GMP)
L-glutamineL-glutamate
ATPAMP + Pyrophosphate
Phosphorylation of GMP to Guanosine Diphosphate (B83284) (GDP) and Guanosine Triphosphate (GTP)

Once Guanosine Monophosphate (GMP) is synthesized, it can be further phosphorylated to form Guanosine Diphosphate (GDP) and Guanosine Triphosphate (GTP). These phosphorylation steps are crucial as GTP is a primary energy source for processes like translation and a vital component for G-protein signaling pathways. acs.org

The conversion of GMP to GDP is catalyzed by base-specific nucleoside monophosphate kinases. youtube.com Subsequently, GDP is converted to GTP by nucleoside diphosphate kinases, which exhibit broader specificity and can act on various nucleoside diphosphates. youtube.com These kinases facilitate the transfer of phosphate (B84403) groups, typically from ATP, to generate the higher-energy triphosphate forms. youtube.com

Regulatory Mechanisms Governing De Novo Guanine Biosynthesis

The de novo synthesis of guanine nucleotides is a tightly regulated process to ensure a balanced supply of purine nucleotides for cellular needs. This regulation occurs at multiple levels, including feedback inhibition by the end products of the pathway.

Feedback Inhibition by Guanine Nucleotides

The end products of the guanine synthesis pathway, particularly guanine nucleotides, play a crucial role in regulating their own production through feedback inhibition. nih.govtandfonline.com This mechanism allows the cell to maintain homeostasis of adenine and guanine nucleotide pools. researchgate.netresearchgate.net

Guanosine Monophosphate (GMP) acts as a feedback inhibitor for the enzyme IMP dehydrogenase (IMPDH), which catalyzes the first step in the conversion of IMP to GMP. libretexts.orgyoutube.com By inhibiting this enzyme, an excess of GMP can slow down its own synthesis. libretexts.org Furthermore, guanine nucleotides such as GDP and GTP can act as allosteric inhibitors of IMPDH. frontiersin.org Studies have shown that treatment with guanosine, which increases cellular levels of guanine ribonucleotides, leads to a reduction in the steady-state mRNA levels of IMPDH. nih.govtandfonline.com This indicates that regulation occurs not only at the enzyme activity level but also at the level of gene expression. nih.gov In some bacterial systems, the inhibitory effect of GTP or GDP on IMPDH is dependent on the presence of ATP, suggesting a complex interplay between the cellular energy state and nucleotide biosynthesis. frontiersin.org

Transcriptional Control and Allosteric Modulation of Key Enzymes (e.g., IMP Dehydrogenase)

The de novo synthesis of guanine nucleotides is a tightly controlled process, with Inosine 5′-monophosphate dehydrogenase (IMPDH) serving as a critical regulatory point. researchgate.netnih.gov IMPDH catalyzes the first committed and rate-limiting step in the biosynthesis of guanine nucleotides, the oxidation of inosine 5′-monophosphate (IMP) to xanthosine 5′-monophosphate (XMP). nih.govacs.orgbrandeis.edu The expression and activity of IMPDH are subject to multiple layers of regulation to maintain cellular homeostasis. researchgate.netnih.gov

Transcriptional Control: The expression of the IMPDH gene is regulated by the intracellular concentration of guanine ribonucleotides. nih.govtandfonline.com High levels of guanine nucleotides lead to a decrease in the steady-state levels of IMPDH mRNA, effectively down-regulating its own synthesis in a negative feedback loop. nih.gov Conversely, depletion of guanine nucleotides results in an increase in IMPDH mRNA levels. nih.gov This regulation appears to occur at a post-transcriptional, nuclear level. nih.govtandfonline.com

Allosteric Modulation: IMPDH activity is also finely tuned by allosteric regulation, primarily through the binding of adenine and guanine nucleotides to its regulatory Bateman domain. portlandpress.com This domain contains distinct binding sites for ATP and GTP. portlandpress.com Generally, ATP acts as an activator, while GTP functions as an inhibitor, allowing the cell to balance the pools of adenine and guanine nucleotides. nih.govresearchgate.net The binding of these nucleotides induces conformational changes in the enzyme, modulating its catalytic activity. nih.govacs.org

Regulatory MoleculeEffect on IMPDHMechanism of Action
Guanine Nucleotides InhibitionDown-regulates IMPDH gene expression at the mRNA level. nih.gov
ATP ActivationBinds to the allosteric Bateman domain, promoting an active enzyme conformation. nih.gov
GTP InhibitionBinds to the allosteric Bateman domain, inducing a conformational change that reduces catalytic activity. nih.govresearchgate.net
Riboswitch-Mediated Regulation of Guanine Biosynthesis Operons

In many bacteria, the regulation of guanine biosynthesis is directly controlled by riboswitches. proteopedia.org These are structured RNA elements located in the 5'-untranslated region of mRNAs that can directly bind to small molecules, in this case, guanine. proteopedia.orgoup.com

Upon binding to guanine, the guanine riboswitch undergoes a conformational change. proteopedia.orgnih.gov This structural rearrangement typically leads to the formation of a transcription terminator hairpin, which prematurely halts the transcription of genes involved in guanine biosynthesis and transport. proteopedia.orgresearchgate.net When guanine levels are low, the riboswitch remains in a conformation that allows transcription to proceed, thus ensuring the synthesis of necessary enzymes. nih.gov This mechanism provides a rapid and efficient way for bacteria to respond to fluctuations in intracellular guanine concentrations. proteopedia.org

Interplay and Coordinated Regulation with Adenine Nucleotide Synthesis

Maintaining a balanced ratio of adenine and guanine nucleotides is crucial for cellular processes such as DNA and RNA synthesis. nih.govresearchgate.net The biosynthesis of these two purines diverges from the common precursor, inosine monophosphate (IMP). acs.orgaskfilo.com The cell employs a coordinated regulatory strategy to control the metabolic flux at this branch point. nih.govresearchgate.net

This regulation is achieved through feedback inhibition, where the end products of each branch of the pathway regulate key enzymes. askfilo.com Specifically:

GTP is required for the conversion of IMP to adenylosuccinate, the precursor for AMP. High levels of ATP accelerate the synthesis of GMP. wpmucdn.com

ATP is necessary for the conversion of XMP to GMP. Conversely, an accumulation of GTP can inhibit the enzyme that converts IMP to AMP. askfilo.com

This reciprocal regulation ensures that the synthesis of adenine and guanine nucleotides is interdependent, preventing an excess of one purine over the other. askfilo.comnih.gov

Purine Salvage Pathways Utilizing 2-Amino-4H-purin-6-ol

In addition to de novo synthesis, cells can recycle purine bases from the degradation of nucleic acids through the purine salvage pathway. youtube.comquora.com This process is particularly important in tissues with high energy demands or limited de novo synthesis capacity. quora.comresearchgate.net

Recycling of Free Guanine Bases into Nucleotides

The purine salvage pathway recovers free purine bases, such as guanine and hypoxanthine (B114508), and converts them back into their corresponding nucleotides. science.govyoutube.com This recycling mechanism is a more direct and energetically favorable route to nucleotide synthesis compared to the de novo pathway. droracle.ainih.gov The salvaged bases are reincorporated into the nucleotide pool for use in various cellular processes, including DNA and RNA synthesis. youtube.comrcsb.org

Functional Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

The key enzyme in the salvage of guanine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). wikipedia.orgamc.nl HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, forming guanosine monophosphate (GMP). droracle.aiwikipedia.org It also salvages hypoxanthine to form inosine monophosphate (IMP). rcsb.orgwikipedia.org The function of HGPRT is central to the purine salvage pathway, allowing cells to efficiently reuse purine bases. amc.nlnih.gov

EnzymeSubstratesProduct
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP)Guanosine Monophosphate (GMP)
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Hypoxanthine, 5-phosphoribosyl-1-pyrophosphate (PRPP)Inosine Monophosphate (IMP)

Energetic Advantage of Salvage Pathways Over De Novo Synthesis

The purine salvage pathway offers a significant energetic advantage over de novo synthesis. brainly.compediaa.com The de novo pathway is an energy-intensive process, requiring multiple ATP molecules and various precursors to construct the purine ring. brainly.com In contrast, the salvage pathway bypasses these complex steps by directly converting pre-formed bases into nucleotides, thereby conserving cellular energy. brainly.compediaa.com This efficiency makes the salvage pathway a preferred route for nucleotide synthesis when purine bases are available from cellular turnover or dietary sources. nih.gov

Catabolism and Degradation Pathways of this compound Derivatives

The catabolism of purines, including this compound (guanine), is a critical metabolic pathway that culminates in the production of uric acid for excretion in humans and higher primates. researchgate.netwikipedia.org This process involves a series of enzymatic reactions that convert purine bases into progressively more oxidized forms. The degradation of guanine derivatives follows a specific two-step enzymatic pathway, beginning with deamination to xanthine (B1682287), followed by oxidation to uric acid. researchgate.netwikipedia.org

Deamination of Guanine to Xanthine by Guanine Deaminase

The initial and committing step in the degradation of guanine is its conversion to xanthine. This reaction is catalyzed by the enzyme guanine deaminase (GDA), also known as guanase or cypin. researchgate.netwikipedia.org GDA is a ubiquitous aminohydrolase that plays an essential role in purine metabolism by facilitating the hydrolytic deamination of guanine. researchgate.netuniprot.org The reaction involves the removal of the amino group from guanine, which results in the formation of xanthine and ammonia. mdpi.com

This enzymatic conversion is a key part of the purine degradation pathway, ensuring the proper processing of guanine derived from the turnover of cellular nucleic acids. researchgate.netnih.gov The reaction mediated by GDA can be summarized as follows:

Guanine + H₂O → Xanthine + NH₃

Guanine deaminase is a metalloenzyme, often utilizing zinc at its active site to facilitate the hydrolysis reaction. uniprot.orgnih.gov The efficiency and properties of GDA can vary between different species. For instance, the human form of the enzyme exhibits a catalytic rate (kcat) of 17.4 sec⁻¹ with guanine as its substrate. uniprot.org In other organisms, such as Drosophila melanogaster, the enzyme has been characterized with a specific optimal pH and temperature for its activity. nih.gov The proper functioning of GDA is crucial for maintaining the homeostasis of the nucleotide pool; a deficiency can lead to an accumulation of guanine, which may disrupt cellular metabolism. nih.gov

Table 1: Properties of Guanine Deaminase (GDA) from Various Organisms
OrganismMolecular MassOptimal pHOptimal TemperatureKinetic ParametersReference
Homo sapiens (Human)~59 kDaNot SpecifiedNot Specifiedkcat: 17.4 sec⁻¹ uniprot.org
Drosophila melanogaster (Fruit Fly)48 kDa7.540 °CHigh kcat/Km for guanine nih.gov
Kluyveromyces marxianus (Yeast)~55 kDaNot SpecifiedNot SpecifiedHigh activity (2.21 IU/mL in crude extract) mdpi.com

Oxidation of Xanthine to Uric Acid by Xanthine Oxidase

Following its formation from guanine, xanthine undergoes further catabolism in a reaction catalyzed by xanthine oxidase (XO), a complex enzyme belonging to the xanthine oxidoreductase (XOR) family. wikipedia.orgnih.gov This enzyme catalyzes the final two steps of the purine degradation pathway in humans: the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to the final product, uric acid. researchgate.netnih.govnih.gov This latter step is the terminal reaction in human purine catabolism. ebi.ac.uk

Xanthine oxidase is a homodimer with a complex active site containing a molybdenum cofactor (Moco), flavin adenine dinucleotide (FAD), and iron-sulfur clusters that are essential for its catalytic activity. nih.govnih.govebi.ac.uk The mechanism of action involves the oxidative hydroxylation of xanthine. researchgate.net Notably, the oxygen atom incorporated into the xanthine molecule to form uric acid originates from a water molecule, not from diatomic oxygen (O₂). wikipedia.org During this reaction, molecular oxygen acts as the electron acceptor, leading to the production of reactive oxygen species (ROS), including superoxide (B77818) anion and hydrogen peroxide (H₂O₂). researchgate.netnih.govnih.gov

Xanthine + H₂O + O₂ → Uric Acid + H₂O₂ wikipedia.org

This reaction is a rate-limiting step in purine metabolism and its activity is crucial for the regulation of uric acid levels in the body. nih.govphysiology.org

Table 2: Summary of the Reaction Catalyzed by Xanthine Oxidase
ParameterDescriptionReference
EnzymeXanthine Oxidase (XO), a form of Xanthine Oxidoreductase (XOR) wikipedia.orgnih.gov
SubstrateXanthine ebi.ac.uk
ProductUric Acid researchgate.netebi.ac.uk
Reaction TypeOxidative Hydroxylation researchgate.netnih.gov
CofactorsMolybdenum cofactor (Moco), FAD, [2Fe-2S] clusters wikipedia.orgnih.govebi.ac.uk
ByproductsReactive Oxygen Species (ROS) such as H₂O₂ and superoxide anion researchgate.netnih.gov

Structural and Functional Roles of 2 Amino 4h Purin 6 Ol in Nucleic Acids

Integration of 2-Amino-4H-purin-6-ol in DNA and RNA Primary Structure

This compound, commonly known as guanine (B1146940), is a fundamental component of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). wikipedia.org As a purine (B94841) derivative, its structure consists of a fused pyrimidine-imidazole ring system. wikipedia.orgstudy.com In the primary structure of both DNA and RNA, guanine is one of the four main nucleobases, alongside adenine (B156593), cytosine, and thymine (B56734) (in DNA) or uracil (B121893) (in RNA). wikipedia.orgnih.govrsc.org

The integration of guanine into the nucleic acid polymer occurs through the formation of a phosphodiester bond. This bond links the 3'-hydroxyl group of the (deoxy)ribose sugar of one nucleotide to the 5'-phosphate group of the next nucleotide. nih.gov The nitrogenous base, guanine, is attached to the 1' carbon of the sugar molecule. nih.govwikipedia.org This repeating sugar-phosphate backbone, with the guanine bases extending from it, forms the linear sequence of the nucleic acid strand. nih.gov

Table 1: Comparison of Guanine in DNA and RNA
FeatureDNARNA
SugarDeoxyriboseRibose opentextbc.ca
Pairing PartnerCytosine (C) study.comCytosine (C) study.com
Number of Hydrogen Bonds with PartnerThree study.comThree study.com
StructureTypically a double helixTypically single-stranded, but can form secondary structures opentextbc.ca

Hoogsteen Base Pairing and Formation of Non-Canonical Nucleic Acid Structures

Beyond the canonical Watson-Crick base pairing that defines the DNA double helix, guanine can also participate in non-canonical base pairing, most notably Hoogsteen base pairing. wikipedia.orgpnas.org This alternative hydrogen-bonding pattern occurs when a purine base, such as guanine, adopts a syn conformation relative to the sugar, allowing its Hoogsteen edge (N7 and O6 atoms) to interact with the Watson-Crick edge of its pairing partner. pnas.orgnih.gov

Hoogsteen base pairs are crucial for the formation of various non-canonical or alternative DNA and RNA structures. wikipedia.orgwikipedia.org These structures, which deviate from the classic double helix, are implicated in a range of biological processes. frontiersin.orgnih.gov For instance, transient Hoogsteen base pairs have been observed in duplex DNA, suggesting they may play a role in DNA recognition and repair. nih.govnih.gov

The ability of guanine to form Hoogsteen base pairs is fundamental to the assembly of four-stranded structures known as G-quadruplexes. wikipedia.orgwikipedia.org In these structures, four guanine residues arrange in a planar fashion, forming a guanine tetrad (G-tetrad) stabilized by Hoogsteen-type hydrogen bonds. wikipedia.orgwikipedia.org These G-quadruplexes are found in specific regions of the genome, such as telomeres and gene promoter regions, and are involved in regulating key cellular functions. frontiersin.orgwikipedia.org The formation of such non-canonical structures highlights the conformational flexibility of guanine and its capacity to engage in diverse molecular interactions beyond standard Watson-Crick pairing. frontiersin.org

G-Quadruplex Structures Formed by Guanine-Rich Sequences

Guanine-rich sequences in both DNA and RNA have the propensity to fold into four-stranded secondary structures known as G-quadruplexes (G4s). wikipedia.orgnih.gov These structures are of significant biological interest due to their formation in telomeric regions and gene promoter regions, where they are thought to play regulatory roles. wikipedia.org

The fundamental building block of a G-quadruplex is the guanine tetrad, also referred to as a G-quartet. wikipedia.orgnih.gov A G-tetrad consists of four guanine bases arranged in a square planar configuration. wikipedia.org The guanines within the tetrad are held together by a network of eight hydrogen bonds, with each guanine forming Hoogsteen-type hydrogen bonds with its two neighbors. nih.govresearchgate.net This arrangement creates a highly stable, planar structure. acs.org Two or more of these G-tetrads can then stack on top of each other through π-π stacking interactions, forming the core of the G-quadruplex structure. nih.govgithub.io

The formation and stability of G-quadruplexes are highly dependent on the presence of monovalent cations, particularly potassium (K+) and sodium (Na+). frontiersin.orgnih.govnih.gov These cations are located in a central channel that runs through the axis of the stacked G-tetrads. wikipedia.orgnih.gov The negatively charged oxygen (O6) atoms of the guanines in the tetrads point towards this central channel, creating a strong electrostatic potential that coordinates the cations. nih.gov The presence of these cations neutralizes the electrostatic repulsion between the oxygen atoms, thereby stabilizing the G-quadruplex structure. nih.gov The size of the cation influences the stability and conformation of the G-quadruplex, with potassium ions generally providing greater stabilization than sodium ions. nih.gov

Table 2: Influence of Monovalent Cations on G-Quadruplex Stability
CationIonic Radius (Å)Relative Stabilizing EffectCommon G-Quadruplex Conformation Induced in Human Telomeric Sequences
K+1.38High nih.govHybrid or parallel nih.govnih.gov
Na+1.02Moderate nih.govAntiparallel (basket-type) nih.govnih.gov
Li+0.76Low/Does not typically induce folding nih.govN/A nih.gov

G-quadruplexes exhibit significant structural diversity, adopting various topologies depending on the orientation of the DNA or RNA strands that form the structure. nih.govresearchgate.netnih.gov The three main topologies are parallel, antiparallel, and hybrid. nih.govmdpi.com

Parallel: In a parallel G-quadruplex, all four strands run in the same direction. nih.govmdpi.com

Antiparallel: In an antiparallel G-quadruplex, two strands run in one direction while the other two run in the opposite direction. nih.govmdpi.com

Hybrid: A hybrid G-quadruplex has three strands oriented in one direction and the fourth in the opposite direction. nih.govmdpi.com

The specific topology adopted by a G-quadruplex-forming sequence can be influenced by several factors, including the sequence of the loops connecting the guanine tracts, the type of cation present, and molecular crowding conditions. nih.govresearchgate.net This topological polymorphism is thought to be important for the diverse biological functions of G-quadruplexes. nih.gov

Principles of G-Quadruplex Formation and Stabilization

Intramolecular, Bimolecular, and Tetramolecular G-Quadruplex Arrangements

Guanine (this compound), a fundamental component of nucleic acids, possesses the unique ability to form complex four-stranded structures known as G-quadruplexes (G4s). The core of this structure is the G-tetrad (also called a G-quartet), a square planar arrangement of four guanine bases associated through Hoogsteen hydrogen bonding. nih.govwikipedia.org Two or more of these G-tetrads can stack on top of one another to create a stable G-quadruplex. wikipedia.orgacs.org The stability of this architecture is significantly enhanced by the presence of a monovalent cation, particularly potassium (K+), which sits (B43327) in a central channel between the stacked tetrads and coordinates with the oxygen atoms of the guanines. wikipedia.orgnih.govoup.com

G-quadruplexes can be classified based on the number of nucleic acid strands involved in their formation:

Intramolecular G-quadruplexes are formed from a single nucleic acid strand that contains four distinct runs of guanines. This single strand folds back on itself to form the stacked G-tetrad core. wikipedia.orgnih.gov These are considered the most biologically relevant type as they can readily form under physiological conditions within a single DNA or RNA molecule. nih.gov

Bimolecular G-quadruplexes arise from the association of two separate strands, each contributing guanine tracts to the G-tetrad formation. wikipedia.orgoup.com

Tetramolecular G-quadruplexes involve the association of four distinct strands to form the G-quadruplex structure. wikipedia.orgnih.gov

The arrangement of the strands and the connecting loops results in a high degree of structural polymorphism, with topologies described as parallel, antiparallel, or hybrid (mixed parallel and antiparallel), depending on the relative direction of the strands forming the tetrads. wikipedia.orgnih.gov

Arrangement TypeNumber of StrandsDescriptionCommon Occurrence
Intramolecular (Unimolecular)1A single nucleic acid strand containing at least four guanine-rich repeats folds upon itself. wikipedia.orgnih.govTelomeres, gene promoters. wikipedia.orgnih.gov
Bimolecular2Two separate guanine-rich strands associate to form the G-quadruplex structure. wikipedia.orgTelomeric sequences in vitro, HIV-1 integrase targeting. nih.gov
Tetramolecular4Four individual guanine-containing strands come together to form the G-quadruplex. wikipedia.orgnih.govObserved in vitro with short DNA sequences. oup.com

Biological Significance of DNA G-Quadruplexes

Once considered a structural curiosity, DNA G-quadruplexes formed from guanine-rich sequences are now recognized as key non-canonical structures involved in a variety of crucial biological processes. nih.gov These four-stranded structures are not randomly distributed but are found in functionally important genomic regions, such as telomeres and gene promoters. nih.govnih.gov The formation of G-quadruplexes can act as a regulatory element, influencing fundamental cellular activities like DNA replication, transcription, and the maintenance of genomic integrity. nih.gov

Occurrence in Telomeric Regions and Implications for Chromosome Biology

Telomeres are specialized nucleoprotein structures at the ends of eukaryotic chromosomes that are essential for maintaining chromosomal stability and integrity. nih.gov In humans, telomeric DNA consists of tandem repeats of the guanine-rich sequence TTAGGG. nih.gov The 3' end of the chromosome extends past its complementary strand, creating a single-stranded G-rich overhang that is susceptible to folding into a G-quadruplex structure. nih.govacs.org

The formation of these G-quadruplexes at telomeric ends has significant implications for cell biology. The enzyme telomerase is responsible for maintaining telomere length; its upregulation is a hallmark of the majority of cancer cells, allowing them to achieve cellular immortality. oup.com The G-quadruplex structure, however, can inhibit the activity of telomerase. nih.gov Consequently, the ligand-induced stabilization of telomeric G-quadruplexes has emerged as a promising strategy in the development of anti-cancer therapeutics, aiming to halt the uncontrolled proliferation of cancer cells. nih.govoup.com

Presence in Gene Promoter Regions and Influence on Transcriptional Regulation

Beyond telomeres, guanine-rich sequences capable of forming G-quadruplexes are prevalent throughout the human genome, with a significant enrichment in the promoter regions of genes. nih.govoup.com It is estimated that over 40% of human gene promoters contain one or more potential G-quadruplex-forming motifs. oup.com The formation of these structures within a promoter can act as a molecular switch, directly participating in the regulation of gene expression. acs.orgoup.com

When a G-quadruplex forms in a promoter, it can serve as a roadblock for the transcriptional machinery or prevent the binding of essential transcription factors, thereby repressing gene transcription. nih.govijbs.com This mechanism provides a layer of epigenetic control over gene expression. The association of promoter G-quadruplexes with nuclease hypersensitive sites—regions of open chromatin typically associated with active regulation—further supports their direct involvement in transcriptional control. oup.com

G-Quadruplexes in Proto-oncogene Regulation (e.g., VEGF, PDGF-A, MYC, c-KIT, BCL2)

The role of G-quadruplexes in transcriptional regulation is particularly critical in the context of cancer, as these structures are frequently found in the promoters of proto-oncogenes. nih.govresearchgate.net By modulating the expression of these key genes, G-quadruplexes can influence cell proliferation, apoptosis, and angiogenesis. nih.gov

MYC : A well-studied G-rich element located upstream of the c-MYC promoter can form a stable intramolecular G-quadruplex. nih.govijbs.com The formation of this structure acts to suppress c-MYC transcription, a gene whose overexpression is implicated in a vast number of human cancers. ijbs.com

BCL2 : The promoter of the B-cell lymphoma 2 (BCL2) gene, an important anti-apoptotic factor, contains adjacent G-rich regions that can form distinct, interchangeable G-quadruplex structures that are involved in regulating its transcription. nih.gov

VEGF : The promoter of the Vascular Endothelial Growth Factor (VEGF) gene, a key mediator of angiogenesis, contains a guanine-rich sequence that forms a G-quadruplex, which in turn represses gene transcription. nih.govnih.gov Stabilizing this G-quadruplex is a therapeutic strategy to inhibit tumor angiogenesis. nih.govresearchgate.net

PDGF-A : The promoter of the Platelet-Derived Growth Factor A (PDGF-A) gene, which plays a role in cell growth and division, also contains sequences that can form G-quadruplexes. nih.gov

c-KIT : The promoter for the c-KIT proto-oncogene, a receptor tyrosine kinase involved in cell signaling and proliferation, contains G-quadruplex forming sequences that regulate its expression. researchgate.net

Proto-OncogeneFunctionEffect of G-Quadruplex Formation in Promoter
MYCTranscription factor regulating cell proliferation and apoptosis. ijbs.comSuppresses transcription. ijbs.com
BCL2Inhibits apoptosis (programmed cell death). nih.govRegulates transcription. nih.gov
VEGFPromotes angiogenesis (new blood vessel formation). nih.govInhibits transcription. wikipedia.orgnih.gov
PDGF-APromotes cell growth and division. nih.govTranscriptional regulation. nih.gov
c-KITReceptor tyrosine kinase involved in cell signaling. researchgate.netTranscriptional regulation. researchgate.net

Biological Significance of RNA G-Quadruplexes

The capacity to form G-quadruplex structures is not limited to DNA. Guanine-rich sequences within RNA molecules can also fold into RNA G-quadruplexes (rG4s). oup.com Given that RNA is typically single-stranded in nature, it has greater freedom to fold into diverse secondary structures, including rG4s, which are often exceptionally stable once formed. oup.commdpi.com These structures have been implicated in numerous aspects of RNA metabolism. nih.gov

Identification and Functional Roles in Living Eukaryotic Cells

For many years, the existence of rG4s in living cells was a subject of debate. While they were readily formed and studied in vitro, demonstrating their presence and function in vivo proved challenging. nih.gov The development of high-throughput sequencing techniques, such as rG4-seq, has enabled the mapping of potential rG4 structures across the transcriptome. nih.gov

Interestingly, studies have revealed that while RNA sequences have the potential to form very stable G-quadruplexes, they appear to be globally unfolded in eukaryotic cells. nih.gov This suggests the presence of active cellular machinery, such as specific RNA helicases, that function to unwind these structures. mdpi.comnih.gov Despite this general unfolding, direct evidence has confirmed the formation of stable rG4s in living eukaryotic cells, where they play significant regulatory roles. biorxiv.org

The biological functions attributed to RNA G-quadruplexes are diverse:

Regulation of Translation : rG4s located in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) can act as roadblocks to the ribosome scanning process, thereby inhibiting protein translation. nih.gov

mRNA Processing and Targeting : The formation of rG4s has been implicated in various steps of gene expression, including pre-mRNA splicing, polyadenylation, and the localization of mRNA within the cell. nih.gov

Telomere Homeostasis : Specific RNAs, such as the telomeric repeat-containing RNA (TERRA), contain G-rich sequences that form G-quadruplexes and are involved in regulating the function of telomerase. nih.gov

The function of rG4s is also modulated by a host of RNA-binding proteins that can recognize and bind to these structures, either facilitating their unwinding or protecting them to carry out a specific regulatory function. nih.gov

Location of RNA G-QuadruplexIdentified Functional Role
5' Untranslated Region (5'-UTR) of mRNAInhibition of translation initiation. nih.gov
Open Reading Frames (ORFs) of mRNAInfluence on translation elongation and ribosomal frameshifting. nih.gov
Pre-mRNARegulation of alternative splicing. nih.gov
Telomeric Repeat-Containing RNA (TERRA)Regulation of telomerase function and telomere maintenance. nih.gov
Involvement in Translational Control and Splicing

This compound, commonly known as guanine, is a fundamental component of nucleic acids and plays a pivotal role in the intricate processes of translational control and RNA splicing. Its involvement ranges from forming the basic structural elements of mRNA to participating in complex regulatory networks that govern protein synthesis.

In the realm of translational control , guanine's influence is multifaceted. Guanine nucleotides are essential for the regulation of polypeptide chain initiation. oup.com The eukaryotic initiation factor 2 (eIF-2), a key protein complex, relies on the binding of Guanosine (B1672433) Triphosphate (GTP) to become active and deliver the initiator tRNA to the ribosome. The subsequent hydrolysis of GTP to Guanosine Diphosphate (B83284) (GDP) is a critical step, and the exchange of this GDP for a new GTP molecule, facilitated by the guanine nucleotide exchange factor (GEF), is a rate-limiting step in protein synthesis. oup.comoup.com Furthermore, the 5' cap of eukaryotic messenger RNA (mRNA) is a modified guanine nucleotide (7-methylguanosine) that is crucial for the recruitment of ribosomes to the mRNA, thereby initiating translation. mdpi.commdpi.com

With respect to RNA splicing , the process of removing non-coding introns from pre-mRNA, guanine is indispensable. The consensus sequence at the 5' splice site of an intron almost invariably begins with the dinucleotide GU (guanine-uracil). researchgate.net This "GU-AG rule" is a critical recognition signal for the spliceosome, the large RNA-protein complex that catalyzes the splicing reaction. researchgate.netnih.gov The 5' cap, the modified guanine nucleotide, is one of the first post-transcriptional modifications and is also important for the proper processing of the pre-mRNA, including splicing. mdpi.comresearchgate.net In some cases, such as with self-splicing Group I introns, a free guanine nucleoside or nucleotide (GMP, GDP, or GTP) acts as a cofactor, initiating the first chemical step of the splicing reaction by attacking the 5' splice site. nih.govmdpi.com Through the mechanism of alternative splicing, where different exons are joined in various combinations, a single gene can produce multiple distinct proteins, and the precise recognition of guanine-containing splice sites is fundamental to this expansion of proteomic diversity. mdpi.comresearchgate.net

Table 1: Role of Guanine in Translational Control and Splicing
ProcessRole of Guanine/GuanosineKey Function
Translational Initiation Component of 5' mRNA cap (7-methylguanosine)Ribosome recruitment and binding to mRNA. mdpi.commdpi.com
Guanosine Triphosphate (GTP)Energy source and conformational switch for initiation factors like eIF-2. oup.com
Guanine Nucleotide ExchangeRate-limiting step in recycling eIF-2 for subsequent rounds of initiation. oup.comoup.com
Translational Elongation Modifications in mRNA (e.g., methylation)Affects speed and fidelity of ribosome movement. nih.gov
Modifications in tRNA (e.g., queuosine)Modulates codon-anticodon recognition. nih.govnih.gov
RNA Splicing Part of the 5' splice site consensus sequence (GU)Recognition by the spliceosome to define the intron-exon boundary. researchgate.net
Cofactor for Group I self-splicing intronsInitiates the nucleophilic attack for the first splicing reaction. nih.govmdpi.com
Component of 5' mRNA capInvolved in the proper processing and maturation of pre-mRNA. mdpi.comresearchgate.net
Impact on RNA Stability and Cellular Stress Responses

The integrity and stability of RNA molecules are paramount for proper gene expression, and guanine has a significant impact on these aspects, particularly in the context of cellular stress. The chemical properties of guanine make it both a stabilizing element and a primary target for damage under stress conditions.

Under conditions of cellular stress , such as exposure to reactive oxygen species (ROS), guanine residues in RNA are prone to oxidation. frontiersin.org This oxidative damage can lead to the formation of lesions such as 8-oxoguanosine (8-oxoG) and 5-guanidinohydantoin (Gh), which can compromise the structural integrity of the RNA molecule and may lead to its degradation. mdpi.comnih.gov Because RNA is predominantly single-stranded and lacks the robust repair mechanisms available for DNA, it is particularly vulnerable to such damage, which has been implicated in the progression of neurodegenerative diseases and cancer. mdpi.comnih.gov

Cells have evolved intricate stress response pathways that involve guanine and its modifications. In response to stressors like nutrient deprivation or chemical insults, cells can globally reduce translation to conserve energy. nih.gov Furthermore, specific stress conditions can trigger changes in the modification patterns of tRNAs, including those involving guanine. nih.gov These modifications can fine-tune the translation of a subset of mRNAs that encode for stress response proteins, allowing the cell to mount a targeted defense. nih.gov Guanine-rich sequences that can fold into G-quadruplex structures are also implicated in stress responses. These structures are sensitive to the oxidative environment of the cell and their formation or dissolution can impact gene regulation, particularly in the promoter regions of oncogenes and at telomeres. oup.comfrontiersin.org

Table 2: Guanine's Role in RNA Stability and Stress Response
AspectRole of Guanine/GuanosineConsequence
RNA Stability 7-methylguanosine capProtects mRNA from 5' exonuclease degradation, increasing RNA half-life. nih.gov
Susceptibility to OxidationAs the base with the lowest redox potential, it is a primary target for damaging reactive oxygen species. mdpi.comfrontiersin.org
Cellular Stress Response Formation of Oxidative Lesions (e.g., 8-oxoG)Can lead to RNA degradation and has been linked to various diseases. mdpi.comnih.gov
tRNA ModificationsStress-induced changes in guanine modifications can regulate the selective translation of stress-response genes. nih.gov
G-Quadruplex FormationGuanine-rich sequences can form structures sensitive to oxidative stress, influencing gene regulation. oup.comfrontiersin.org

Methodological Approaches for Studying G-Quadruplex Structures

The study of G-quadruplexes (G4s)—four-stranded secondary structures formed by guanine-rich nucleic acid sequences—requires a combination of computational and experimental methods. These approaches are essential for predicting their locations within genomes and transcriptomes, elucidating their complex three-dimensional structures, and understanding their biological functions.

Computational Prediction of G-Quadruplex-Forming Sequences

Given the vast size of genomes, in silico methods are indispensable for the initial, large-scale identification of potential G-quadruplex-forming sequences (PQS). researchgate.netfrontiersin.org These computational approaches have evolved from simple pattern matching to sophisticated machine learning models.

The earliest algorithms relied on regular expression matching to find sequences conforming to a canonical motif, typically G3+N1-7G3+N1-7G3+N1-7G3+. mdpi.comnih.gov This pattern describes four tracts of at least three consecutive guanines separated by loops of one to seven nucleotides. While effective, this approach can lack the flexibility to identify non-canonical G4s.

To improve predictive power, sliding window and scoring algorithms were developed. Tools like QGRS Mapper analyze a sequence and assign a score to each potential G4 structure based on features such as G-tract length and loop size, allowing for the ranking of overlapping or alternative structures. nih.govnih.gov Another approach, implemented in the G4Hunter algorithm, calculates a G4 propensity score based on the G-richness and G-skewness (the asymmetry between guanine and cytosine content) of a given sequence. researchgate.netfrontiersin.org

More recently, machine learning and deep learning approaches have emerged, trained on large datasets of experimentally validated G4 structures. nih.govresearchgate.net For instance, the DeepG4 tool uses a convolutional neural network to predict "active" G4s—those that are likely to form not just in vitro but also within the complex environment of a living cell. nih.gov These advanced models can identify novel G4 motifs that diverge from the canonical pattern and provide deeper insights into the sequence features that govern G4 formation in vivo. nih.gov

Table 3: Comparison of G-Quadruplex Prediction Approaches
ApproachPrincipleExample ToolsKey Features
Regular Expression Matching Searches for a defined canonical sequence motif (e.g., G3N1-7G3N1-7G3N1-7G3).QuadparserSimple, fast, good for finding canonical PQS. nih.govresearchgate.net
Scoring Algorithms Assigns a numerical score to potential G4 sequences based on features like G-tract and loop lengths, G-richness, and G-skewness.QGRS Mapper, G4Hunter, pqsfinderRanks overlapping PQS, provides a quantitative measure of G4-forming potential, more flexible than simple pattern matching. nih.govresearchgate.netfrontiersin.orgnih.gov
Machine/Deep Learning Uses models trained on experimentally verified G4 datasets to predict G4 formation from sequence features.Quadron, G4RNA Screener, DeepG4Can identify non-canonical structures, predicts "active" G4s (in vivo formation), identifies key predictive motifs. nih.govnih.gov
Experimental Techniques for Structural Elucidation (e.g., Chemical Structure Profiling)

Experimental validation is crucial to confirm the predictions of computational models and to provide detailed insights into the structure and stability of G-quadruplexes. A wide array of biophysical and chemical biology techniques are employed for this purpose.

For high-resolution structural information, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards. NMR provides detailed information on the G4 topology (e.g., parallel, antiparallel, or hybrid), loop conformations, and dynamics in solution. mdpi.commdpi.com X-ray crystallography yields atomic-resolution snapshots of the G4 structure, offering precise details of the G-tetrad stacking and ion coordination. nih.govCircular Dichroism (CD) spectroscopy is a widely used, lower-resolution technique that can rapidly confirm G4 formation and provide characteristic spectral signatures that distinguish between different folding topologies. mdpi.comnih.gov

To map the locations of folded G4 structures on a genomic or transcriptomic scale, several techniques based on chemical structure profiling have been developed. These methods exploit the differential chemical reactivity of nucleotides based on whether they are involved in a secondary structure.

DMS-seq: Dimethyl sulfate (B86663) (DMS) methylates the N7 position of guanine, but this position is protected when it is involved in Hoogsteen hydrogen bonding within a G-tetrad. By treating nucleic acids with DMS and then using high-throughput sequencing to identify the protected guanines (which cause reverse transcriptase to stall or misincorporate), researchers can map folded G4s in vivo. researchgate.netresearchgate.net

SHALiPE-Seq: This method uses a chemical reagent that selectively acylates the 2'-hydroxyl group of nucleotides in flexible, unstructured regions. In the context of a G4, this results in a characteristic modification pattern, particularly at the loop regions and the junctions with the G-tracts, which can be read out by sequencing to map the folded structure at single-nucleotide resolution. nih.govnih.gov

Other genome-wide mapping techniques rely on affinity pull-down approaches. G4-ChIP-seq uses a G4-specific antibody (e.g., BG4) to immunoprecipitate chromatin fragments containing G4 structures, which are then identified by sequencing. oup.commdpi.com Similarly, small-molecule ligands with a high affinity for G4s can be tagged (e.g., with biotin) and used to capture and identify G4-forming DNA or RNA sequences from cell lysates. oup.commdpi.com

Strategies for G-Quadruplex Destabilization and Modulation of Biological Function

Modulating the stability of G-quadruplexes provides a powerful means to study their biological roles and offers potential therapeutic avenues. Strategies exist both to destabilize and to stabilize these structures, each having distinct effects on cellular processes.

G-Quadruplex Destabilization can be achieved through several mechanisms.

Cellular Helicases: Cells possess a suite of specialized G4-unwinding helicases (e.g., BLM, WRN, PIF1) that utilize the energy from ATP hydrolysis to resolve G4 structures. oup.comfrontiersin.org These enzymes are critical for preventing G4s from becoming obstacles to DNA replication and transcription machinery. researchgate.netportlandpress.com

Small Molecules: While the majority of research has focused on G4-stabilizing ligands, a smaller number of compounds have been identified that can destabilize G4s. nih.gov The porphyrin TMPyP4 is a well-known example, though its effects can be context-dependent. mdpi.comnih.gov The development of molecules that specifically unfold G4s is an emerging area of research. nih.gov

Antisense Oligonucleotides: Synthetic nucleic acid strands complementary to a G4-forming sequence can bind to the transiently unfolded state, thereby trapping it and preventing the G4 from refolding. This approach can be enhanced using modified nucleic acids like Locked Nucleic Acids (LNAs) or Peptide Nucleic Acids (PNAs) for greater affinity. nih.gov

Modulation of Biological Function is most commonly achieved by stabilizing G4 structures with small-molecule ligands. This strategy has been widely explored, particularly for anti-cancer applications.

Transcriptional Regulation: By binding to and stabilizing a G4 structure located in the promoter region of an oncogene (such as c-MYC or BCL2), a ligand can act as a physical barrier to the transcriptional machinery, leading to the downregulation of that gene's expression. mdpi.comnih.gov

Telomere Maintenance Inhibition: The ends of human chromosomes contain G-rich telomeric repeats that can form G4 structures. Ligand-mediated stabilization of these G4s can inhibit the activity of telomerase, an enzyme that is essential for the immortal proliferation of most cancer cells. mdpi.comnih.gov

Targeting G4-Protein Interactions: G4s often function by recruiting specific binding proteins. Small molecules can modulate these interactions, either by blocking the protein-binding site on the G4 or by altering the G4's conformation. bohrium.comnih.gov A highly specific approach involves conjugating a G4 ligand to a guide oligonucleotide that directs it to a single, unique G4 locus in the genome, allowing for the precise modulation of a specific gene. acs.org

The biological function of G4s can also be modulated by the cellular environment itself. For instance, changes in intracellular cation concentrations (e.g., K+) can alter the stability of G4s, which may contribute to changes in gene expression during processes like tumor progression. acs.org

Oxidative and Alkylative Damage to 2 Amino 4h Purin 6 Ol and Associated Dna Repair Mechanisms

Susceptibility of Guanine (B1146940) to Oxidative Damage in Nucleic Acids

Guanine's chemical structure renders it the most easily oxidized of the four DNA bases. This susceptibility is a critical factor in the generation of mutagenic lesions within the genome.

Intrinsic Lower Redox Potential of Guanine

Guanine possesses the lowest redox potential among the DNA bases, making it the primary target for a wide array of oxidizing agents. mdpi.comnih.govnih.govencyclopedia.pub The one-electron reduction potential of guanine is approximately 1.29 volts, which is significantly lower than that of adenine (B156593) (1.42 V), cytosine (1.6 V), and thymine (B56734) (1.7 V). encyclopedia.pubwikipedia.orgmdpi.com This lower oxidation potential means that less energy is required to remove an electron from guanine, making it more prone to react with reactive oxygen species (ROS) that are generated during normal cellular metabolism or through exposure to external factors. nih.govyoutube.com The oxidation of guanine can be initiated by various reactive species, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radical anions (CO₃•⁻). mdpi.comencyclopedia.pubnih.gov

Redox Potentials of DNA Nucleosides
NucleosideRedox Potential (Volts vs. NHE)
Deoxyguanosine1.29
Deoxyadenosine1.42
Deoxycytidine1.6
Deoxythymidine1.7

Formation of Major Oxidative Lesions (e.g., 8-oxo-7,8-dihydro-2'-deoxyguanosine, 8-oxo-dG)

The most common and stable product of guanine oxidation is 8-oxo-7,8-dihydro-2'-deoxyguanosine, commonly referred to as 8-oxo-dG or 8-OHdG. nih.govresearchgate.netnih.gov This lesion is formed when reactive oxygen species, particularly the hydroxyl radical, attack the C8 position of the guanine base. nih.govresearchgate.net The initial reaction forms a C8-OH-adduct radical, which can then be oxidized and, following the loss of a proton, yield 8-oxo-dG. researchgate.net This lesion is a significant biomarker for oxidative stress and DNA damage. nih.govwikipedia.org Under normal physiological conditions, it is estimated that there can be thousands of 8-oxo-dG adducts within a single cell's nucleus. wikipedia.orgnih.gov

Generation of Secondary Oxidation Products (e.g., Spiroiminodihydantoin, Guanidinohydantoin (B12948520), Oxazolone)

The oxidative damage to guanine does not necessarily stop at the formation of 8-oxo-dG. In fact, 8-oxo-dG has a lower reduction potential than guanine itself, making it even more susceptible to further oxidation. mdpi.comencyclopedia.pubnih.gov This subsequent oxidation leads to the formation of a variety of secondary lesions.

Further oxidation of 8-oxo-dG can yield stable end-products such as spiroiminodihydantoin (Sp) and guanidinohydantoin (Gh). mdpi.comnih.govnih.govacs.org These hyperoxidized lesions are formed through a four-electron oxidation of the original guanine base. mdpi.com Another significant secondary product is oxazolone (B7731731) (Ox), which can be formed from the reaction of guanine or 8-oxo-dG with potent oxidants like peroxynitrite. nih.govacs.orgacs.org The formation of these secondary products is complex and can depend on the specific oxidizing agent and the local DNA environment. nih.govacs.org

Major Oxidative Damage Products of Guanine
LesionAbbreviationPrecursor
8-oxo-7,8-dihydro-2'-deoxyguanosine8-oxo-dGGuanine
SpiroiminodihydantoinSp8-oxo-dG
GuanidinohydantoinGh8-oxo-dG
OxazoloneOxGuanine / 8-oxo-dG

Mutagenic Consequences of Oxidized Guanine Products (e.g., G:C to T:A Transversions)

The presence of oxidized guanine products in DNA can have significant mutagenic consequences. The 8-oxo-dG lesion is particularly well-studied in this regard. Due to its altered chemical structure, 8-oxo-dG can adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine during DNA replication. nih.gov This is in contrast to the normal anti conformation of guanine, which pairs with cytosine.

If the 8-oxo-dG:A mispair is not repaired before the next round of replication, it will lead to a G:C to T:A transversion mutation, one of the most common somatic mutations found in human cancers. mdpi.comnih.govoup.com While 8-oxo-dG is the primary driver of G:C to T:A transversions, other oxidized guanine products can also be mutagenic. For instance, some secondary oxidation products have been implicated in G:C to C:G transversions. nih.govresearchgate.netnih.gov

Alkylation Damage to Guanine Residues in Nucleic Acids

In addition to oxidative damage, guanine is also a primary target for alkylating agents. These are electrophilic compounds that can add alkyl groups (such as methyl or ethyl groups) to the nucleophilic centers within the DNA bases.

Chemical Mechanisms of Alkylation Reactions at Guanine Sites (e.g., N7 and O6)

The chemical mechanism of alkylation typically involves a nucleophilic attack from an electron-rich site on the guanine base to the electrophilic alkylating agent. Guanine has several nucleophilic centers, but the most common sites of alkylation are the N7 and O6 positions. nih.govescholarship.org

The N7 position of guanine is the most nucleophilic and sterically accessible site, making it the most frequent target for a wide range of alkylating agents. nih.govnih.gov Alkylation at the N7 position, however, is not considered to be highly mutagenic, although it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site. nih.govresearchgate.net

Alkylation at the O6 position of guanine, while occurring less frequently than at the N7 position, is a highly mutagenic lesion. nih.govresearchgate.net The formation of O6-alkylguanine disrupts the normal Watson-Crick hydrogen bonding with cytosine. Instead, O6-alkylguanine preferentially pairs with thymine during DNA replication. dtic.milnih.gov If this mispair is not corrected, it leads to a G:C to A:T transition mutation. nih.gov The propensity of an alkylating agent to react at the O6 position versus the N7 position depends on the reaction mechanism (SN1 vs. SN2) and the nature of the alkyl group. nih.gov

Common Alkylation Sites on Guanine
Alkylation SiteRelative FrequencyMutagenic Potential
N7HighLow (can lead to depurination)
O6LowHigh (leads to G:C to A:T transitions)

Formation of O6-Methylguanine and its Mutagenic Potential (G:C to A:T Mutations)

Alkylation of the guanine base at the O6 position results in the formation of O6-methylguanine (O6-MeG), a significant premutagenic lesion. nih.govwikipedia.org This modification can be caused by exposure to various environmental and endogenous alkylating agents, such as N-nitroso compounds found in some foods and tobacco smoke. wikipedia.orgnih.gov The presence of the methyl group on the oxygen atom of guanine disrupts the normal Watson-Crick base pairing. wikipedia.orgoup.com During DNA replication, DNA polymerase frequently misinterprets O6-methylguanine and incorrectly pairs it with thymine instead of cytosine. nih.govnih.gov

This mispairing event is a critical step in a specific mutational pathway. If the O6-MeG:T mismatch is not corrected before the next round of DNA replication, it leads to a permanent G:C to A:T transition mutation in the daughter DNA strand. nih.govwikipedia.orgaacrjournals.org This type of point mutation is a hallmark of damage induced by alkylating agents and is frequently observed in the mutational signatures of various cancers. aacrjournals.orgoup.com The accumulation of G:C to A:T transitions in critical genes, such as tumor suppressor genes, can disrupt their function and contribute to neoplastic transformation. aacrjournals.orgpnas.org

Cellular Mechanisms for the Repair of Guanine-Related DNA Damage

To counteract the deleterious effects of guanine damage, cells have evolved intricate DNA repair pathways. These mechanisms are essential for maintaining the stability and integrity of the genome.

Direct Reversal Repair (DRR) of Alkylation Lesions

The primary defense against the mutagenic potential of O6-methylguanine is a dedicated repair protein known as O6-Methylguanine-DNA Methyltransferase (MGMT). nih.govnih.govnih.gov MGMT functions through a direct reversal repair mechanism, which is a highly efficient and error-free process. nih.govnih.gov The MGMT protein scans the DNA for O6-alkylguanine adducts. nih.gov

Upon locating the lesion, MGMT directly transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site. wikipedia.orgfrontiersin.org This action restores the guanine base to its original, undamaged state. However, this is a stoichiometric reaction, meaning that the MGMT protein is irreversibly inactivated in the process and is subsequently targeted for degradation. nih.govwikipedia.org This "suicide" mechanism means that a single MGMT molecule can repair only one lesion, and the cell's capacity to repair this type of damage is therefore dependent on the continuous synthesis of new MGMT protein. aacrjournals.org

Base Excision Repair (BER) Pathways for Oxidized Guanine Lesions (e.g., OGG1 for 8-oxo-dG)

Guanine is also highly susceptible to oxidative damage from reactive oxygen species (ROS), leading to the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxo-dG). oup.comresearchgate.net This oxidized base is mutagenic because it can mispair with adenine, resulting in G:C to T:A transversion mutations. nih.govnih.gov The main pathway for the removal of 8-oxo-dG is the Base Excision Repair (BER) pathway. oup.commdpi.com

The BER pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base. oup.comnih.gov For 8-oxo-dG, the primary enzyme is 8-Oxoguanine DNA glycosylase (OGG1). wikipedia.orgontosight.ai OGG1 specifically recognizes the 8-oxo-dG lesion within the DNA duplex and cleaves the N-glycosidic bond, excising the damaged base and creating an apurinic/apyrimidinic (AP) site. nih.govnih.gov Following the action of OGG1, other enzymes in the BER pathway, including AP endonuclease (APE1), DNA polymerase, and DNA ligase, process the AP site, insert the correct guanine nucleotide, and seal the DNA backbone to complete the repair. nih.govnih.gov

Impact of Guanine Damage and Repair on Genomic Stability and Cellular Integrity

The accumulation of damage to guanine, whether through alkylation or oxidation, poses a significant threat to genomic stability. nih.gov Unrepaired lesions can lead to the fixation of mutations during DNA replication, which can have severe consequences for the cell, including the initiation and progression of cancer. nih.govfiveable.me Furthermore, the presence of these lesions can stall replication forks and lead to more complex genomic rearrangements. nih.gov

Regulatory and Signal Transduction Functions Associated with 2 Amino 4h Purin 6 Ol Derivatives

Guanine (B1146940) Nucleotides in Cellular Energy Homeostasis and Signal Transduction

Guanine nucleotides, particularly guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP), are central to cellular energy homeostasis and signal transduction. While adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, GTP serves as an essential energy source for critical processes like protein synthesis, where two molecules of GTP are consumed for each amino acid incorporated into a polypeptide chain. nih.gov Furthermore, guanine nucleotides act as crucial signaling molecules that link the cell's energy status to the regulation of gene expression, ensuring that cellular growth and proliferation are coordinated with the available energy supply. nih.govnih.govresearchgate.net

Role of GTP in G-Protein Coupled Receptor Signaling Pathways

Guanosine triphosphate (GTP) is indispensable for the function of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors in the human genome. ahajournals.orgnih.gov These receptors are involved in nearly every aspect of human physiology and are the targets for a significant portion of all approved drugs. nih.govwikipedia.org

The signaling cascade is initiated when an extracellular ligand binds to a GPCR, inducing a conformational change in the receptor. wikipedia.orgjackwestin.com This change allows the GPCR to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G-protein (composed of α, β, and γ subunits). ahajournals.orgwikipedia.org In its inactive state, the Gα subunit is bound to guanosine diphosphate (GDP). jackwestin.com Receptor activation facilitates the release of GDP and the binding of GTP to the Gα subunit. wikipedia.orgjackwestin.com

The binding of GTP triggers the dissociation of the Gα-GTP subunit from the Gβγ dimer and the receptor. ahajournals.orgwikipedia.org Both the Gα-GTP subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels, initiating a cellular response. ahajournals.orgwikipedia.org A classic example is the activation of adenylyl cyclase by a specific type of Gα subunit, leading to the production of the second messenger cyclic adenosine monophosphate (cAMP). jackwestin.com The signaling is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the reassociation of the heterotrimeric G-protein and its return to the inactive state. ahajournals.orgjackwestin.com

Table 1: Key Events in G-Protein Coupled Receptor (GPCR) Signaling

StepEventKey Molecules InvolvedOutcome
1. Ligand BindingAn extracellular ligand binds to the GPCR.GPCR, LigandConformational change in the GPCR.
2. G-Protein ActivationThe activated GPCR facilitates the exchange of GDP for GTP on the Gα subunit.GPCR, G-protein (α, β, γ subunits), GDP, GTPGα subunit binds GTP.
3. Subunit DissociationThe Gα-GTP subunit dissociates from the Gβγ dimer and the receptor.Gα-GTP, Gβγ dimerBoth subunits become active and can modulate downstream effectors.
4. Downstream SignalingActivated subunits interact with effector proteins.Gα-GTP, Gβγ dimer, Effector proteins (e.g., adenylyl cyclase)Cellular response is initiated (e.g., production of second messengers).
5. Signal TerminationGTP is hydrolyzed to GDP by the Gα subunit's intrinsic GTPase activity.Gα-GTP, WaterGα subunit becomes inactive and reassociates with the Gβγ dimer.

Neuromodulatory Roles of Guanine-Based Purines

Beyond their intracellular functions, guanine-based purines have emerged as significant neuromodulators in the central nervous system (CNS). frontiersin.orgnih.gov Evidence suggests the existence of a guanine-based purinergic system that plays a crucial role in intercellular communication and exerts neuroprotective and neurotrophic effects. frontiersin.orgnih.govnih.gov

Extracellular Effects of Guanosine and Guanine in the Central Nervous System

Guanine-based purines, including guanosine and guanine, are released into the extracellular space from glial cells, primarily as nucleotides that are subsequently metabolized to guanosine. tandfonline.comnih.gov Extracellular guanosine has been shown to stimulate cell division, the synthesis of trophic factors, and cell differentiation, including the promotion of neurite outgrowth. tandfonline.comnih.gov It also exhibits neuroprotective properties by reducing apoptosis triggered by various stimuli. tandfonline.comnih.gov Although less is known about extracellular guanine, it is also believed to have an important role in the CNS. tandfonline.com The effects of these extracellular guanine-based purines are mediated, in part, through specific binding sites and signaling pathways, including the MAP kinase and PI3-kinase pathways. tandfonline.comnih.gov

Modulation of Glutamate (B1630785) Uptake and Reactive Oxygen Species Production by Guanine Derivatives

Guanine derivatives, particularly guanosine, have been shown to modulate the glutamatergic system, which is critical for synaptic plasticity and neuronal function. nih.gov A key neuroprotective mechanism of guanosine is its ability to enhance the uptake of glutamate by astrocytes. nih.govbohrium.com Excessive glutamate in the synaptic cleft can lead to excitotoxicity, a process implicated in various neurological disorders. bohrium.com By increasing glutamate uptake, guanosine helps to mitigate this excitotoxicity. nih.govbohrium.com

Furthermore, guanosine has demonstrated the ability to attenuate the production of reactive oxygen species (ROS) induced by high levels of glutamate or conditions of oxygen-glucose deprivation. nih.govnih.gov In studies using cortical astrocyte cultures, guanosine treatment prevented the increase in ROS production and the impairment of glutamate uptake caused by oxygen/glucose deprivation. nih.gov This protective effect helps to maintain cellular viability and function in the face of ischemic insults. nih.gov

Table 2: Effects of Guanosine on Glutamate Homeostasis and Oxidative Stress

ConditionEffect of GuanosineKey FindingsReference(s)
High Glutamate LevelsEnhances glutamate uptake and oxidation.Increased L-[3,4-3H]-glutamate uptake and L-[14C(U)]-Glu oxidation to CO2 in hippocampal slices. bohrium.com
Oxygen/Glucose DeprivationPrevents impairment of glutamate uptake.Restored glutamate uptake in cultured cortical astrocytes. nih.gov
High Glutamate Levels / Oxygen/Glucose DeprivationReduces reactive oxygen species (ROS) production.Prevented increased ROS levels in hippocampal slices and cultured astrocytes. nih.govnih.gov

Influence on Mitochondrial Function and Anti-inflammatory Properties

Guanine derivatives have been shown to exert protective effects on mitochondrial function. mdpi.com Guanosine, in particular, can reduce mitochondrial dysfunction and ROS production induced by elevated intracellular calcium levels, thereby helping to restore cellular metabolic and energetic balance. nih.govmdpi.com The administration of guanosine in models of brain injury has been associated with improved mitochondrial function and a decrease in the production of reactive radicals. mdpi.com

Interaction with Adenosine Receptors (A1R, A2AR) and Receptor Heteromers

While specific receptors for guanine-based purines have not yet been fully characterized, there is growing evidence of a complex interplay between the guanine-based and adenosine-based purinergic systems. frontiersin.orgcore.ac.uk Guanosine's effects appear to be at least partially mediated through interactions with adenosine receptors, specifically the A1 (A1R) and A2A (A2AR) receptors. nih.govcore.ac.uk

Studies have shown that the neuroprotective effects of guanosine can be abolished by antagonists of the A1 receptor and agonists of the A2A receptor, suggesting that guanosine's actions are dependent on the modulation of these receptors. nih.gov Furthermore, research indicates that the co-expression of both A1R and A2AR is necessary for some of guanosine's effects, pointing to the A1R-A2AR heteromer as a potential molecular target. nih.govresearchgate.net Guanosine has been found to reduce the binding of ligands to the A2A receptor and modulate A2A receptor-dependent signaling, but only when the A1 receptor is also present. nih.govresearchgate.net This suggests that guanosine may act as a modulator of the A1R-A2AR heteromer, influencing the balance of adenosine-mediated signaling in the brain. nih.gov

Immunomodulatory Activities of Synthetic Guanine Analogues

Synthetic analogues of guanine, the common name for 2-Amino-4H-purin-6-ol, have been identified as potent activators of the innate immune system. These small molecules stimulate both humoral and cellular immune responses, largely through their ability to activate specific intracellular receptors and trigger downstream signaling cascades that lead to the production of key immune mediators.

Certain C8-substituted and N7, C8-disubstituted guanine ribonucleosides are recognized as immunostimulatory agents. nih.govpnas.org The molecular mechanism underlying their activity is the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor crucial for detecting single-stranded RNA (ssRNA) from viruses. nih.govnih.gov

Structural and genetic studies have confirmed that guanosine analogs activate immune cells exclusively through TLR7. nih.govpnas.org Crystal structures of TLR7 reveal it has two distinct ligand-binding sites. researchgate.net Site 1 is responsible for binding small molecules like guanosine and its synthetic analogues, such as imidazoquinolines, and is essential for receptor activation. nih.govresearchgate.net Site 2 is spatially separate and binds to uridine-containing ssRNA, which enhances the binding affinity of ligands at site 1, thereby facilitating receptor dimerization and activation. researchgate.net However, some nucleoside analogs, like deoxyguanosine (dG), can trigger TLR7 activation and subsequent cytokine production independently of RNA binding. nih.gov

The activation of TLR7 by these guanine nucleoside analogs is a process that requires the acidic environment of the endosome. pnas.orgresearchgate.net This is demonstrated by the fact that inhibiting endosomal acidification with agents like chloroquine (B1663885) significantly reduces the downstream activation of the transcription factor NF-κB, a key step in the TLR7 signaling pathway. nih.govpnas.orgresearchgate.net This requirement for endosomal maturation is a characteristic feature shared with other endosomal TLRs, such as TLR9. pnas.org Upon binding of the guanine analog, TLR7 undergoes a conformational change, dimerizes, and initiates a signaling cascade through the MyD88-dependent pathway, leading to a robust innate immune response. researchgate.net

Table 1: Guanine Analogs and their TLR7-Activating Properties

Compound Name Substitution Pattern Key Finding Citation
7-Thia-8-oxoguanosine N7, C8-disubstituted Activates immune cells via TLR7, inducing cytokine production. nih.govpnas.org
7-Deazaguanosine N7-substituted Activates TLR7 and stimulates both humoral and cellular immune responses. nih.govpnas.org
Loxoribine N7, C8-disubstituted An immunostimulatory guanosine analog that activates TLR7. researchgate.net

The activation of TLR7 by guanine nucleoside analogs is a primary trigger for the induction of type I interferons (IFN-α and IFN-β), which are critical cytokines in orchestrating an antiviral state and modulating the broader immune response. nih.govfrontiersin.org This induction is a hallmark of the innate immune response to viral pathogens. nih.govnih.gov

Upon TLR7 engagement in the endosome, a signaling cascade is initiated that culminates in the activation of key transcription factors, including Interferon Regulatory Factors (IRFs), such as IRF7. frontiersin.org These activated transcription factors translocate to the nucleus and bind to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) in the promoter regions of type I IFN genes, driving their transcription. researchgate.net

The newly synthesized type I IFNs are then secreted from the cell and can act in an autocrine (on the same cell) or paracrine (on neighboring cells) manner by binding to the type I IFN receptor (IFNAR). nih.gov This receptor binding activates the JAK-STAT signaling pathway, leading to the expression of hundreds of Interferon-Stimulated Genes (ISGs). frontiersin.orgresearchgate.net These ISGs encode proteins that establish an antiviral state within cells by inhibiting viral replication, and they also enhance the function of various immune cells, including dendritic cells, natural killer (NK) cells, T cells, and B cells, thereby linking the innate and adaptive immune systems. frontiersin.orgnih.gov

Beyond type I IFNs, the activation of TLR7 by guanine analogs also leads to the production of other pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), further amplifying the innate immune response. nih.govpnas.org Additionally, these analogs promote the maturation of dendritic cells, evidenced by the upregulation of costimulatory molecules and Major Histocompatibility Complex (MHC) class I and II molecules on their surface. nih.govpnas.orgresearchgate.net

Table 2: Immune Responses Induced by TLR7-Activating Guanine Analogs

Immune Response Component Specific Molecules/Cells Affected Functional Outcome Citation
Type I Interferons IFN-α, IFN-β Induction of an antiviral state, activation of adaptive immune cells. nih.govfrontiersin.org
Pro-inflammatory Cytokines IL-6, IL-12, TNF-α Amplification of the inflammatory response, immune cell activation. nih.govpnas.org
Dendritic Cells MHC I/II, Costimulatory molecules Enhanced antigen presentation and T cell activation. nih.govpnas.orgresearchgate.net
Splenocytes IL-6, IL-12, Type I & II IFNs Broad stimulation of immune cells in the spleen. nih.gov

| Macrophages | IL-6, IL-12 | Activation and cytokine production. | nih.gov |

Epigenetic Regulation Mediated by Oxidized Guanine Derivatives

Guanine is the most easily oxidized of the four DNA bases due to its low redox potential. nih.govoup.com This susceptibility to oxidation, often caused by reactive oxygen species (ROS), leads to the formation of lesions such as 8-oxoguanine (oxoG), also known as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govwikipedia.org While often viewed as DNA damage, emerging evidence indicates that oxidized guanine derivatives play a significant role in epigenetic regulation, particularly in the process of DNA demethylation.

In the mammalian genome, DNA methylation predominantly occurs at CpG dinucleotides (CpG sites), where a methyl group is added to the C5 position of cytosine, forming 5-methylcytosine (B146107) (5mC). nih.gov This epigenetic mark is generally associated with transcriptional repression. nih.gov The process of active DNA demethylation is crucial for reprogramming gene expression.

Oxidized guanine appears to be a key intermediate in a pathway of active DNA demethylation. Guanine oxidation occurs preferentially at methylated CpG sites. wikipedia.org The presence of an 8-oxoguanine lesion adjacent to a 5-methylcytosine (a 5mCp-8-OHdG site) creates a recognition site for the DNA repair enzyme 8-oxoguanine glycosylase (OGG1). wikipedia.org OGG1 binds to the 8-OHdG lesion but does not immediately excise it. wikipedia.org

Instead, the OGG1 enzyme, when bound to the oxidized guanine at a methylated CpG site, recruits the Ten-eleven translocation 1 (TET1) enzyme. wikipedia.org TET enzymes are central to active DNA demethylation, as they catalyze the iterative oxidation of 5mC. The recruitment of TET1 to the site of the 8-OHdG lesion facilitates the demethylation of the adjacent 5-methylcytosine. wikipedia.org This process can lead to significant demethylation; for example, treatment of cells with hydrogen peroxide, which induces oxidative stress, can increase 8-OHdG levels and cause widespread demethylation of 5-methylcytosines. wikipedia.org

Furthermore, the presence of 8-oxoG within a methylated CpG sequence can directly interfere with the epigenetic machinery that "reads" methylation marks. The binding of methyl-CpG binding proteins (MBPs), such as MeCP2, which are essential for methylation-mediated gene silencing, is significantly inhibited by the presence of 8-oxoG in their recognition sequence. nih.gov This reduced binding affinity can disrupt the maintenance of a condensed, inactive chromatin state, potentially leading to gene reactivation. nih.gov Thus, guanine oxidation can initiate epigenetic changes by both promoting active demethylation and preventing the recognition of existing methylation marks.

Table 3: Key Molecules in Oxidized Guanine-Mediated DNA Demethylation

Molecule Class Role in Demethylation Citation
8-oxoguanine (8-oxoG) Oxidized Guanine Derivative Forms preferentially at 5mCpG sites; creates a recognition site for OGG1. nih.govwikipedia.org
8-oxoguanine glycosylase (OGG1) DNA Glycosylase (Repair Enzyme) Binds to 8-oxoG and recruits TET1 enzyme to the site. wikipedia.org
Ten-eleven translocation 1 (TET1) Dioxygenase (Demethylating Enzyme) Oxidizes the adjacent 5-methylcytosine, initiating the demethylation cascade. wikipedia.org

Origin of Life Research and the Role of 2 Amino 4h Purin 6 Ol

Prebiotic Synthesis of Guanine (B1146940) under Early Earth Conditions

For life to begin, the essential molecular building blocks must have formed from simpler, abiotically available precursors under the conditions of the primitive Earth. The synthesis of purine (B94841) nucleobases, including guanine, from simple inorganic compounds is a critical step in most theories of the origin of life.

Several plausible pathways for the abiotic synthesis of purine nucleobases like guanine have been proposed and experimentally investigated. These pathways often involve simple starting materials that were likely abundant on the early Earth, such as hydrogen cyanide (HCN), ammonia, and water. wikipedia.org Formamide (B127407) (H2NCHO), produced from the reaction of water and HCN, is another key precursor that can produce all four ribonucleotides when warmed with terrestrial minerals. wikipedia.org

One of the earliest and most well-known hypotheses suggests that purines could be formed through the polymerization of HCN in an aqueous solution. nih.gov This process can lead to the formation of diaminomaleonitrile (B72808) (DAMN), a key intermediate which can then react further to form adenine (B156593) and guanine. Another proposed route involves the reaction of 4-aminoimidazole-5-carbonitrile (AICN), a photoisomerization product of DAMN, with other small molecules. oup.com

More recent research has explored the synthesis of purines in formamide, which can act as both a solvent and a reactant. Heating formamide with catalysts can produce a variety of purines, including guanine. nih.gov Some studies have also suggested that extraterrestrial delivery via meteorites could have been a significant source of purines on the early Earth, as guanine and other related organic molecules have been found in meteorite samples. wikipedia.org

The following table summarizes some of the proposed abiotic formation pathways for guanine:

Precursor MoleculesProposed ConditionsKey IntermediatesReferences
Hydrogen Cyanide (HCN), Ammonia, WaterAqueous solution, potential for eutectic freezingDiaminomaleonitrile (DAMN), 4-aminoimidazole-5-carbonitrile (AICN) nih.govoup.com
Formamide (H2NCHO)Heating with mineral catalystsImidazole (B134444) derivatives nih.gov
Gas mixtures (Nitrogen, Carbon Monoxide, Water)Cometary impacts, high-energy eventsNot specified nih.gov

Contributions of Guanine to Early Molecular Evolution

Beyond its role as a component of the genetic code, the distinct chemical properties of guanine suggest it may have played a more active role in the early stages of molecular evolution. Its ability to self-assemble into higher-order structures is particularly significant.

Guanine has a unique capacity to form stable, planar structures called G-tetrads (also known as G-quartets) through Hoogsteen hydrogen bonds. researchgate.netwikipedia.org A G-tetrad consists of four guanine molecules arranged in a square, stabilized by a central cation, typically potassium (K+). nih.gov These G-tetrads can then stack on top of one another to form stable, four-stranded structures known as G-quadruplexes. wikipedia.org

This self-assembly is a robust process that can occur in aqueous solutions. researchgate.net The stability of these structures is influenced by factors such as the presence of cations and the specific chemical environment. nih.gov Lipophilic derivatives of guanosine (B1672433) have also been shown to self-assemble into G-quartet-based structures in organic solvents. acs.org

Structural LevelDescriptionStabilizing ForcesKey Features
G-tetrad (G-quartet) A planar arrangement of four guanine molecules.Hoogsteen hydrogen bonding, chelation of a central cation (e.g., K+).Highly stable planar structure.
G-quadruplex A helical structure formed by the stacking of G-tetrads.π-π stacking interactions between G-tetrads, cation coordination.Can be formed from one, two, or four separate strands of guanine-rich sequences.

The remarkable stability and ordered structure of G-quadruplexes have led to the "Quadruplex World" hypothesis as a potential precursor to the "RNA World". nih.goviliauni.edu.ge This hypothesis suggests that the ability of guanine to self-assemble into stable G-tetrads could have facilitated the polymerization of guanine-containing molecules. nih.gov Polyguanine sequences can fold into a monomolecular tetrahelix with a well-defined structure, capable of intermolecular interactions and catalytic activities. nih.gov

The Quadruplex World hypothesis offers potential solutions to some of the challenges faced by the RNA World hypothesis, such as the de novo appearance of the rules of base complementarity. nih.gov It proposes a simpler, more robust system for the initial stages of molecular organization and information storage.

The evolution of the translation machinery, including transfer RNA (tRNA), is a crucial step in the origin of life. It has been proposed that modern tRNA molecules, which are typically around 76 nucleotides long, may have evolved from the ligation of smaller, hairpin-like RNA molecules. nih.gov A "minihelix," which is a coaxial stack of the acceptor stem and the T-stem of a modern tRNA, can participate in both aminoacylation and peptide bond formation, suggesting it could be a remnant of an ancestral tRNA. nih.gov

Guanine-rich sequences may have played a role in the formation of these early "proto-tRNAs." The structural stability provided by G-quadruplexes could have provided a scaffold for the evolution of more complex functional RNAs. For instance, the peptidyl transferase center (PTC) of the ribosome, which is responsible for forming peptide bonds, has a pseudo-symmetrical structure that may have evolved from the ligation of two proto-tRNA-like "minihelices." nih.gov The evolution of tRNA and the genetic code is thought to have progressed through stages, potentially starting with a limited set of amino acids and codons. researchgate.net The unique properties of guanine could have been instrumental in the formation and stabilization of the earliest informational and catalytic RNA molecules.

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